Regioisomeric Differentiation: 5-Isopropyl vs. 4-Isopropyl Substitution in Thiazole-2-carboxylates
The target compound, ethyl 5-isopropylthiazole-2-carboxylate (CAS 1179337-77-9), is a specific regioisomer distinct from ethyl 4-isopropylthiazole-2-carboxylate (CAS 156589-82-1). While both share the molecular formula C₉H₁₃NO₂S and molecular weight (199.27 g/mol) , the position of the isopropyl group alters the electron density distribution on the thiazole ring. In the 5-isopropyl isomer, the electron-donating isopropyl group is positioned adjacent to the sulfur atom, which can influence nucleophilic aromatic substitution rates and metal-catalyzed cross-coupling reactivity compared to the 4-isopropyl analog [1]. This regioisomerism is a critical variable in parallel medicinal chemistry campaigns where subtle changes in substitution pattern can lead to distinct biological target engagement profiles [2].
| Evidence Dimension | Regioisomerism (Substitution Position) |
|---|---|
| Target Compound Data | Isopropyl group at C5 position of thiazole ring; ethyl ester at C2 position. |
| Comparator Or Baseline | Ethyl 4-isopropylthiazole-2-carboxylate (CAS 156589-82-1): Isopropyl group at C4 position; ethyl ester at C2 position. |
| Quantified Difference | Structural isomer; identical molecular formula (C₉H₁₃NO₂S) and molecular weight (199.27 g/mol) , but distinct InChI Key and spatial arrangement. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies, as the 5-isopropyl and 4-isopropyl derivatives are distinct chemical entities with non-interchangeable biological and chemical properties.
- [1] G. P. Andronnikova, T. E. Pavlovskaya, et al. Synthesis and properties of some derivatives of thiazolecarboxylic amino acids. Ural Federal University Research Output. (Context: Reactivity of thiazole carboxylates). View Source
- [2] K. N. A. Kheder, H. Ather, D. R. Emam. Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. RCS Eng. OVIDDS, 2023. (Context: Thiazole SAR study). View Source
